molecular formula C16H14N6O3S B2407195 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034373-20-9

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2407195
CAS No.: 2034373-20-9
M. Wt: 370.39
InChI Key: XAHPHUKLELWKHV-UHFFFAOYSA-N
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Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H14N6O3S and its molecular weight is 370.39. The purity is usually 95%.
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Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features:

  • Triazolo[4,3-b]pyridazine moiety
  • Isoxazole ring
  • Thiophene group

These structural elements suggest a high potential for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction disrupts various biochemical pathways.
  • Receptor Modulation : It targets receptor tyrosine kinases such as c-Met, which are crucial in cell signaling and cancer progression.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : Compounds related to this structure have shown effectiveness in inhibiting Polo-like kinase 1 (PLK1), which regulates cell division and is often overactive in cancers.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Similar derivatives have been shown to disrupt bacterial cell membranes and inhibit growth effectively .

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of isoxazole derivatives on various cancer cell lines. The results indicated that certain derivatives induced apoptosis and cell cycle arrest through modulation of key regulatory proteins such as Bcl-2 and p21 .

CompoundIC50 (μM)Mechanism of Action
Isoxazole 386Induces apoptosis
Isoxazole 6755Cell cycle arrest

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of similar compounds against α-glucosidase. The evaluated derivatives showed IC50 values significantly lower than standard inhibitors like acarbose, suggesting a robust potential for managing diabetes through enzyme modulation .

CompoundIC50 (μM)Comparison to Acarbose
Compound 5o31.23Better than Acarbose (700.20)
Compound 5a213.50Comparable

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs, particularly those containing isoxazole and triazole functionalities, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide has been shown to inhibit key kinases such as c-Met and Pim-1. These kinases are crucial in regulating cell proliferation and survival pathways. Inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : In vitro studies have demonstrated that derivatives with similar structures can inhibit the proliferation of various cancer cell lines. For example, certain isoxazole derivatives have shown IC50 values in the low micromolar range against human leukemia cells .

Immunomodulatory Effects

Isoxazole derivatives are known for their immunoregulatory properties. This compound may also exert effects on immune functions:

  • Regulation of Immune Responses : Research has highlighted the ability of isoxazole derivatives to modulate immune responses by enhancing T-cell activation and promoting antibody production . Such properties suggest potential applications in treating autoimmune diseases or enhancing vaccine efficacy.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Antibacterial Studies : Similar compounds have been evaluated for antibacterial activity against pathogens such as E. coli and S. aureus. Some derivatives exhibited significant inhibition rates, indicating that this compound could be explored as a lead compound for antibiotic development .

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3S/c1-2-24-15-6-5-13-18-19-14(22(13)20-15)9-17-16(23)10-8-11(25-21-10)12-4-3-7-26-12/h3-8H,2,9H2,1H3,(H,17,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHPHUKLELWKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=NOC(=C3)C4=CC=CS4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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